molecular formula C19H17FN4O2 B2658260 (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034578-46-4

(4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2658260
CAS No.: 2034578-46-4
M. Wt: 352.369
InChI Key: UFDWQAUFGKFTIG-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a pyrrole ring, a phenyl group, a pyrrolidine ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrrole.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions, where a fluorinated pyrimidine reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the pyrrole-phenyl intermediate with the pyrrolidine-fluoropyrimidine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the pyrrole ring to a pyrrolidine ring.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or fully reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving pyrrole or pyrimidine-containing enzymes. It can also be used in the development of new biochemical assays.

Medicine

Medically, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The fluoropyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the pyrrole and pyrrolidine rings could interact with various protein targets.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the pyrrolidine and fluoropyrimidine groups, making it less versatile in biological applications.

    (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone:

    (4-(1H-pyrrol-1-yl)phenyl)(3-pyrrolidin-1-yl)methanone: Lacks the fluoropyrimidine group, which could limit its interactions with nucleic acid synthesis pathways.

Uniqueness

The combination of a pyrrole ring, a phenyl group, a pyrrolidine ring, and a fluoropyrimidine moiety in (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone makes it unique

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-11-21-19(22-12-15)26-17-7-10-24(13-17)18(25)14-3-5-16(6-4-14)23-8-1-2-9-23/h1-6,8-9,11-12,17H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDWQAUFGKFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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